molecular formula C20H25NO4 B11065110 3-(3,4-diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one

3-(3,4-diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one

Cat. No.: B11065110
M. Wt: 343.4 g/mol
InChI Key: IIWZTTGNOBIZHG-UHFFFAOYSA-N
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Description

3-(3,4-diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one is a complex organic compound with a unique structure that includes a benzisoxazole core

Preparation Methods

The synthesis of 3-(3,4-diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzisoxazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 3,4-diethoxybenzyl Group: This step involves the reaction of the benzisoxazole core with 3,4-diethoxybenzyl chloride in the presence of a base.

    Final Modifications:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(3,4-diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3-(3,4-diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one involves its interaction with specific molecular targets. The benzisoxazole core can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(3,4-diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one can be compared with other benzisoxazole derivatives, such as:

    3-(3,4-dimethoxybenzyl)-6,6-dimethyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one: Similar structure but with methoxy groups instead of ethoxy groups.

    3-(3,4-dihydroxybenzyl)-6,6-dimethyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one: Contains hydroxy groups, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

3-[(3,4-diethoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydro-2,1-benzoxazol-4-one

InChI

InChI=1S/C20H25NO4/c1-5-23-16-8-7-13(9-17(16)24-6-2)10-18-19-14(21-25-18)11-20(3,4)12-15(19)22/h7-9H,5-6,10-12H2,1-4H3

InChI Key

IIWZTTGNOBIZHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=C3C(=NO2)CC(CC3=O)(C)C)OCC

solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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